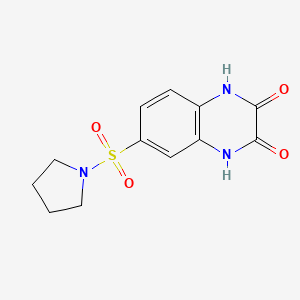

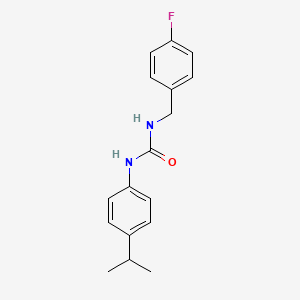

6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione, often involves multi-step chemical processes. A study by Ismail et al. (2023) outlines the design, synthesis, and evaluation of a new series of quinoxaline derivatives for their anticancer activity, highlighting the systematic characterization of novel compounds through 1H NMR, 13C NMR, and elemental analysis (Ismail et al., 2023). Similarly, Patel et al. (2011) synthesized a novel quinoxaline derivative by optimized reaction techniques, further analyzed through spectroscopic methods (Patel, Patel, & Patel, 2011).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is critical in determining their chemical behavior and interaction with biological targets. The research by Kobayashi et al. (1998) demonstrates the structural formation of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions, offering insights into their molecular configurations (Kobayashi et al., 1998).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. Nagata et al. (1994) synthesized tricyclic quinoxalinediones, showing potent antagonistic activity towards the glycine binding site of the NMDA receptor, indicating specific chemical interactions that underline their biological activity (Nagata et al., 1994).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility and molecular weight, are essential for their application in various fields. Bonacorso et al. (2018) reported on the synthesis and photophysical analysis of quinolines, revealing insights into their physical characteristics and interactions with DNA, which could be relevant for similar quinoxaline compounds (Bonacorso et al., 2018).

Applications De Recherche Scientifique

Quinoxaline Derivatives as Corrosion Inhibitors

Quinoxaline derivatives, including those similar to 6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione, have been identified as potent anticorrosive materials. These compounds are particularly effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents in quinoxaline derivatives enhances their adsorption and efficacy as corrosion inhibitors (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optical Sensors and Biomedical Applications

Quinoxaline derivatives have been explored for their utility in creating optical sensors due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in various biological and medicinal applications. This research indicates the potential for developing sophisticated detection systems based on quinoxaline derivatives (Gitanjali Jindal, N. Kaur, 2021).

Antimicrobial and Disease Treatment

Modifications of the quinoxaline structure have led to a wide array of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. These findings underscore the versatility of quinoxaline derivatives in drug development and their potential in addressing a range of health issues (J. A. Pereira et al., 2015).

Environmental and Photocatalytic Degradations

Quinoxaline derivatives have been studied in environmental applications, particularly in the photocatalytic degradation of pollutants. This research highlights the role of quinoxaline compounds in the breakdown and mineralization of toxic substances, illustrating their potential in environmental cleanup efforts (P. Pichat, 1997).

Oxidative Stress and Toxicity Studies

The relationship between oxidative stress and the toxicity of quinoxaline 1,4-dioxide derivatives, including compounds related to 6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione, has been extensively researched. These studies provide insights into the mechanisms of toxicity and metabolism of quinoxaline derivatives, offering valuable information for the development of safer and more effective drugs (Xu Wang et al., 2016).

Propriétés

IUPAC Name |

6-pyrrolidin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c16-11-12(17)14-10-7-8(3-4-9(10)13-11)20(18,19)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQLMIIWOVBYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyrrolidin-1-ylsulfonyl)quinoxaline-2,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)

![3-{[5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4622641.png)

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)

![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)